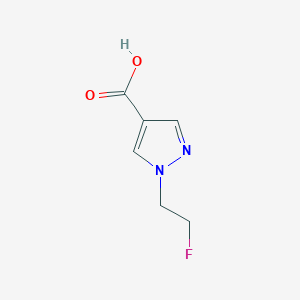

1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCXXWQWUCDYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401727-16-9 | |

| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step sequence, commencing with the construction of the pyrazole core, followed by a regioselective N-alkylation, and culminating in the hydrolysis of the corresponding ester to yield the target carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and a discussion of key process parameters to ensure successful and reproducible synthesis.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluoroethyl moiety at the N1 position of the pyrazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including metabolic stability and binding affinity to biological targets. 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex pharmacologically active compounds. This guide delineates a reliable and scalable synthetic pathway to access this important molecule.

Overall Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is strategically divided into three main stages. This approach allows for the isolation and purification of key intermediates, ensuring high purity of the final product.

Caption: Overall synthetic workflow.

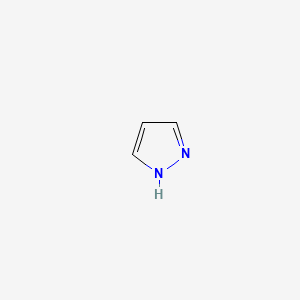

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring, a fundamental transformation in heterocyclic chemistry. A common and efficient method is the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of ethyl 1H-pyrazole-4-carboxylate, a one-pot reaction involving a suitable three-carbon synthon and hydrazine is employed.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a cyclocondensation reaction. The hydrazine initially reacts with one of the carbonyl groups of the β-dicarbonyl equivalent to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium ethoxide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the β-ketoester equivalent: In a reaction vessel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of diethyl oxalate and acetone is added dropwise at a controlled temperature. The reaction mixture is stirred until the formation of the sodium salt of the intermediate enolate is complete.

-

Cyclization with hydrazine: The reaction mixture from the previous step is cooled, and hydrazine hydrate is added slowly. The mixture is then stirred at room temperature or gentle heat to facilitate the cyclocondensation.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure ethyl 1H-pyrazole-4-carboxylate.

| Parameter | Value/Condition | Rationale |

| Reaction Temperature | 0-10 °C (enolate formation), RT to 50 °C (cyclization) | To control the exothermicity of the initial condensation and promote the subsequent cyclization. |

| Solvent | Ethanol | A common solvent for this type of condensation that also serves as a reactant in the formation of sodium ethoxide. |

| Purification | Column Chromatography | To remove unreacted starting materials and by-products, ensuring high purity of the intermediate. |

Part 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

The introduction of the 2-fluoroethyl group onto the pyrazole nitrogen is a critical step that requires careful control of regioselectivity. N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2 alkylated products). For many applications, the N1-substituted isomer is the desired product.

Causality behind Experimental Choices: Achieving Regioselectivity

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

-

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of ethyl 1H-pyrazole-4-carboxylate, the N1 and N2 positions are electronically similar, but steric factors can play a role.

-

Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the pyrazole, forming the pyrazolate anion. The nature of the counter-ion can influence the site of alkylation.

-

Solvent: The polarity of the solvent can affect the solvation of the pyrazolate anion and the alkylating agent, thereby influencing the regioselectivity. Polar apathetic solvents like dimethylformamide (DMF) or acetonitrile are often employed.

Two primary strategies for the N-fluoroethylation are presented: direct alkylation with a fluoroethylating agent and the Mitsunobu reaction.

Method A: Direct Alkylation with 2-Fluoroethyl Tosylate

This method involves the preparation of a reactive electrophile, 2-fluoroethyl tosylate, followed by its reaction with the deprotonated pyrazole.

Materials:

-

2-Fluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-fluoroethanol in dichloromethane at 0 °C, pyridine or triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2-fluoroethyl tosylate, which can be used in the next step without further purification.

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

2-Fluoroethyl tosylate

-

Anhydrous dimethylformamide (DMF) or acetonitrile

Procedure:

-

To a suspension of sodium hydride or potassium carbonate in anhydrous DMF, a solution of ethyl 1H-pyrazole-4-carboxylate in DMF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the pyrazolate anion.

-

A solution of 2-fluoroethyl tosylate in DMF is then added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction.

-

After completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired N1-alkylated product, ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate.

| Parameter | Value/Condition | Rationale |

| Base | NaH or K2CO3 | Strong, non-nucleophilic bases to efficiently deprotonate the pyrazole. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | 0 °C to RT/elevated | Initial cooling to control deprotonation, followed by warming to drive the alkylation. |

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the N-alkylation of pyrazoles with alcohols, proceeding with inversion of configuration at the alcohol carbon. This method avoids the pre-formation of a reactive tosylate.

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

2-Fluoroethanol

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate, 2-fluoroethanol, and triphenylphosphine in anhydrous THF at 0 °C, DEAD or DIAD is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other by-products.

An In-Depth Technical Guide to 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1401727-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1401727-16-9), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous clinically successful drugs, and the introduction of a fluoroethyl group at the N1-position can substantially modulate physicochemical and pharmacological properties. This document details the compound's structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities based on the established pharmacology of related pyrazole derivatives. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous structures to provide a robust foundation for researchers initiating projects involving this compound.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophoric decorations have led to its incorporation into a wide array of therapeutic agents. These include anti-inflammatory drugs like celecoxib, anticancer agents, and antibacterials.[1][2]

The strategic introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The 2-fluoroethyl substituent, in particular, can influence a molecule's conformational preferences and its interactions with biological targets. Therefore, 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid represents a promising, yet underexplored, building block for the development of novel therapeutics. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1401727-16-9 | [3] |

| Molecular Formula | C₆H₇FN₂O₂ | [4] |

| Molecular Weight | 158.13 g/mol | [4] |

| IUPAC Name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |

| SMILES | O=C(O)C1=CN(CCF)N=C1 | [4] |

| InChIKey | BDCXXWQWUCDYSQ-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.0 | [4] |

| Predicted pKa | ~3.5 - 4.5 | Inferred from pyrazole-4-carboxylic acid[5] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of carboxylic acids |

Note: The predicted pKa is an estimation based on the parent pyrazole-4-carboxylic acid. The electron-withdrawing nature of the fluoroethyl group may slightly decrease the pKa.

Synthesis and Purification

A robust and scalable synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid can be envisioned through a well-established pathway for N-substituted pyrazole-4-carboxylates. The proposed synthesis involves a two-step process: (1) cyclocondensation of (2-fluoroethyl)hydrazine with a suitable C3 synthon to form the pyrazole ring, followed by (2) hydrolysis of the resulting ester to the desired carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, add (2-fluoroethyl)hydrazine (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predicted key features based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of 7.5-8.5 ppm.

-

Fluoroethyl Protons: Two triplets are expected for the methylene groups of the fluoroethyl chain. The methylene group attached to the nitrogen (N-CH₂) would likely appear around 4.4-4.6 ppm, while the methylene group attached to the fluorine (CH₂-F) would be further downfield, around 4.6-4.8 ppm, and show coupling to both the adjacent methylene protons and the fluorine atom.

-

Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically downfield (>10 ppm). This signal would be exchangeable with D₂O.[6]

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 160-175 ppm.[6]

-

Pyrazole Carbons: The carbons of the pyrazole ring are expected in the aromatic region (110-140 ppm).

-

Fluoroethyl Carbons: The methylene carbon attached to the nitrogen would appear around 50-55 ppm, while the carbon attached to the fluorine would be significantly shifted downfield due to the deshielding effect of fluorine, likely in the range of 80-85 ppm, and would exhibit a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[7]

-

C=O Stretch: A strong absorption band is anticipated in the region of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7][8]

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1100 cm⁻¹ corresponding to the C-F bond stretch.

Mass Spectrometry

-

Molecular Ion Peak: The exact mass of the molecular ion [M+H]⁺ would be expected at m/z 159.0564.[4]

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements of the fluoroethyl chain.

Potential Biological Applications and Research Directions

The 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid scaffold holds considerable promise for a variety of therapeutic areas, given the broad biological activities of related pyrazole derivatives.

Caption: Potential therapeutic applications of the core scaffold.

-

Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other key signaling proteins. The carboxylic acid moiety can serve as a key interaction point with target proteins.

-

Antibacterial and Antifungal Activity: Pyrazole derivatives have been extensively investigated for their antimicrobial properties.[9] The introduction of a fluoroalkyl group can enhance cell permeability and metabolic stability, potentially leading to improved antimicrobial efficacy.

-

Anti-inflammatory Agents: The pyrazole scaffold is famously present in the COX-2 inhibitor celecoxib. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, derivatives of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid could be explored as novel anti-inflammatory agents.[2]

-

Enzyme Inhibition: The pyrazole core and the carboxylic acid functional group are common motifs in the design of enzyme inhibitors. The specific substitution pattern of this molecule could be tailored to target a variety of enzymes implicated in disease.

Researchers are encouraged to utilize this compound as a versatile starting material for the synthesis of amides, esters, and other derivatives to build libraries for high-throughput screening against various biological targets.

Conclusion

1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a promising, yet understudied, building block for medicinal chemistry and drug discovery. Its fluorinated pyrazole core offers a unique combination of properties that are highly desirable in modern drug design. While experimental data on this specific molecule is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on the rich chemistry and pharmacology of related compounds. It is hoped that this guide will stimulate further research into this and other novel fluorinated heterocyclic compounds.

References

-

PubChemLite. 1-(2-fluoroethyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link].

- Demirayak S, et al. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Med Chem Res. 2014;23(9):4047-4058.

-

PubChem. 1-(1,1-Difluoroethyl)pyrazole-4-carboxylic acid. Available from: [Link].

- Faria JV, et al. Recently reported biological activities of pyrazole compounds. Bioorg Med Chem. 2017;25(22):5857-5866.

-

PubChem. Pyrazole-4-carboxylic acid. Available from: [Link].

- Naim MJ, et al. Current status of pyrazole and its biological activities. J Pharm Bioallied Sci. 2016;8(1):2-17.

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].

-

MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available from: [Link].

-

University of Colorado Boulder. IR handout.pdf. Available from: [Link].

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link].

- Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. 2023;16(12):105349.

-

PubChem. CID 66846971. Available from: [Link].

-

University of California, Los Angeles. IR Chart. Available from: [Link].

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link].

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

-

CAS Common Chemistry. Pyrazole-4-carboxylic acid. Available from: [Link].

-

CAS Common Chemistry. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Available from: [Link].

-

The Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link].

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link].

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

Sources

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1401727-16-9|1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-(2-fluoroethyl)-1h-pyrazole-4-carboxylic acid (C6H7FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are established pharmacophores, and the introduction of a fluoroethyl group can substantially modulate key drug-like properties such as metabolic stability and binding affinity.[1][2][3] Due to the absence of specific published experimental data for this molecule, this guide presents a robust, scientifically grounded approach, combining a proposed synthetic pathway with predicted analytical data based on established chemical principles and spectral data from analogous structures. This document is intended for researchers, chemists, and drug development professionals, offering both a practical blueprint for synthesis and a detailed framework for characterization.

Introduction and Scientific Context

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse functionalization. The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 2-fluoroethyl substituent, in particular, can improve metabolic stability by blocking potential sites of oxidation and can alter lipophilicity and binding interactions.

Therefore, 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid represents a valuable building block for the synthesis of novel bioactive compounds. The carboxylic acid moiety at the 4-position provides a convenient handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex molecules. This guide details a logical and efficient pathway to its synthesis and provides a full suite of predicted characterization data to aid researchers in its identification and quality control.

Proposed Synthesis Pathway

The synthesis of pyrazoles is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] The proposed pathway leverages this principle, starting from the synthesis of the key intermediate, ethyl 2-formyl-3-oxobutanoate, followed by cyclization with 2-fluoroethylhydrazine and subsequent hydrolysis.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Rationale: This multi-step synthesis is designed for efficiency and relies on well-established, high-yielding reactions. The initial Claisen condensation creates the necessary 1,3-dicarbonyl equivalent.[5][6] The subsequent cyclization with the substituted hydrazine is a classic and reliable method for forming the pyrazole ring.[4] Finally, a standard saponification yields the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate (Sodium Enolate Salt)

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add ethyl formate (1.2 eq) dropwise.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate (the sodium enolate salt of the product) can be filtered, washed with cold diethyl ether, and used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

-

Suspend the sodium enolate salt from Step 1 in ethanol.

-

Add a solution of 2-fluoroethylhydrazine hydrochloride (1.0 eq) and a mild base such as sodium acetate (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 3: Hydrolysis to 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product as a solid.

Physicochemical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. askthenerd.com [askthenerd.com]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 7. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Structure of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid: A Predictive NMR Spectroscopic Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. In the absence of a complete, published dataset for this specific molecule, this document serves as a technical whitepaper, synthesizing data from analogous structures and first principles of NMR theory to construct a reliable predictive interpretation. We will explain the causal relationships between the molecular structure and its spectral features, detail a robust experimental protocol for data acquisition, and illustrate the logical workflow for spectral assignment.

Introduction: The Need for Precise Structural Verification

1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound incorporating several key pharmacophores: a pyrazole ring, a common scaffold in medicinal chemistry known for a range of biological activities, and a fluoroethyl moiety, which can be used to modulate metabolic stability and binding affinity.[1] The precise placement of these substituents is critical to the molecule's function. Therefore, unambiguous confirmation of its constitution is paramount.

NMR spectroscopy provides the most powerful method for this confirmation, offering detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2][3] This guide will deconstruct the predicted NMR data, providing researchers with a validated framework for interpreting the spectra of this and structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and logical interpretation, we will use the systematic atom numbering scheme for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid as depicted below. The molecule is composed of three key fragments: the 1,4-disubstituted pyrazole ring, the N-linked 2-fluoroethyl side chain, and the C4-linked carboxylic acid. Each of these fragments will produce characteristic signals in the NMR spectra.

Figure 1: Molecular structure and atom numbering of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum is predicted to show four distinct groups of signals corresponding to the two pyrazole ring protons, the two methylene groups of the fluoroethyl chain, and the carboxylic acid proton. The analysis must consider both homonuclear (H-H) and heteronuclear (H-F) couplings.

Pyrazole Ring Protons (H3 and H5)

The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the spectrum (δ 7.0-8.5 ppm).[4]

-

H5 (δ ≈ 8.0-8.2 ppm, singlet): The proton at the C5 position is adjacent to the N1 atom, which bears the electron-withdrawing fluoroethyl group. This deshielding effect, combined with the anisotropic effect of the ring current, places its signal downfield.

-

H3 (δ ≈ 7.8-8.0 ppm, singlet): The H3 proton is adjacent to the N2 atom and is generally found slightly upfield compared to H5 in N1-substituted pyrazoles. In a 1,4-disubstituted pyrazole, the long-range coupling (⁴JHH) between H3 and H5 is typically very small or zero, resulting in two sharp singlets.

Fluoroethyl Protons (H6 and H7)

The signals for the fluoroethyl group are the most complex and informative in the spectrum due to multiple coupling interactions.

-

H7 (-CH₂F, δ ≈ 4.8-5.0 ppm, doublet of triplets, dt): These protons are directly attached to the carbon bearing the highly electronegative fluorine atom, causing a significant downfield shift.[5] Their signal will be split into a large doublet by the geminal fluorine atom (²JHF ≈ 47-48 Hz ) and then each peak of the doublet will be further split into a triplet by the adjacent H6 protons (³JHH ≈ 4-5 Hz ).[6]

-

H6 (-CH₂N, δ ≈ 4.5-4.7 ppm, doublet of triplets, dt): These protons are adjacent to the pyrazole nitrogen and the -CH₂F group. Their signal will be split into a triplet by the adjacent H7 protons (³JHH ≈ 4-5 Hz ) and each peak of that triplet will be further split into a smaller doublet by the three-bond coupling to the fluorine atom (³JHF ≈ 25-30 Hz ).[6]

Carboxylic Acid Proton (H12)

-

H12 (-COOH, δ ≈ 12.0-13.0 ppm, broad singlet): The carboxylic acid proton is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that exchanges with D₂O.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5 | 8.0 - 8.2 | s (singlet) | - |

| H3 | 7.8 - 8.0 | s (singlet) | - |

| H7 (-CH₂F) | 4.8 - 5.0 | dt (doublet of triplets) | ²JHF ≈ 47.5 Hz, ³JHH ≈ 4.5 Hz |

| H6 (-CH₂N) | 4.5 - 4.7 | dt (doublet of triplets) | ³JHF ≈ 28.0 Hz, ³JHH ≈ 4.5 Hz |

| H12 (-COOH) | 12.0 - 13.0 | br s (broad singlet) | - |

Predicted ¹³C NMR Spectrum: Core Structural Fingerprint

The proton-decoupled ¹³C NMR spectrum will provide five distinct signals for the carbon backbone and one for the carboxyl group. Key insights are derived from the chemical shifts and the one-bond carbon-fluorine coupling.

-

C9 (Carboxyl, δ ≈ 165-170 ppm): The carbonyl carbon of the carboxylic acid is the most downfield signal, typical for this functional group.[7][8]

-

C3 & C5 (Pyrazole, δ ≈ 140-145 ppm and 130-135 ppm): The chemical shifts of the pyrazole carbons C3 and C5 vary depending on the substitution pattern.[9][10] C3 is generally expected to be more downfield than C5 in this N1-substituted system.

-

C4 (Pyrazole, δ ≈ 115-120 ppm): The quaternary carbon C4, substituted with the carboxylic acid, will appear in this region and will likely be a lower intensity signal.

-

C7 (-CH₂F, δ ≈ 80-85 ppm, doublet): This carbon is directly bonded to fluorine, causing a downfield shift compared to a typical alkane carbon. The signal will be split into a large doublet due to one-bond coupling with fluorine (¹JCF ≈ 170-180 Hz ).

-

C6 (-CH₂N, δ ≈ 50-55 ppm, doublet): This carbon is attached to the pyrazole nitrogen. Its signal will also be split into a doublet, but with a smaller two-bond coupling to fluorine (²JCF ≈ 20-25 Hz ).

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constant (J, Hz) |

| C9 (-COOH) | 165 - 170 | s (singlet) | - |

| C3 | 140 - 145 | s (singlet) | - |

| C5 | 130 - 135 | s (singlet) | - |

| C4 | 115 - 120 | s (singlet) | - |

| C7 (-CH₂F) | 80 - 85 | d (doublet) | ¹JCF ≈ 170-180 Hz |

| C6 (-CH₂N) | 50 - 55 | d (doublet) | ²JCF ≈ 20-25 Hz |

Predicted ¹⁹F NMR Spectrum: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[11][12]

-

Chemical Shift (δ ≈ -210 to -220 ppm): For a primary alkyl fluoride (R-CH₂F), the ¹⁹F signal is expected to appear significantly upfield relative to the standard CFCl₃.[13][14]

-

Multiplicity (Triplet): In a proton-coupled ¹⁹F spectrum, the signal will be split by the two adjacent H7 protons. According to the n+1 rule, this will result in a triplet (²JHF ≈ 47-48 Hz ). This large coupling constant is a hallmark of geminal H-F coupling and provides definitive evidence for the -CH₂F moiety.

Experimental Protocol: A Self-Validating Workflow

To acquire high-quality NMR data for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, the following protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the carboxylic acid and keep the -COOH proton from exchanging too rapidly, allowing for its observation.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the signal internally, but CFCl₃ can be used as an external reference if desired.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a spectral width of ~16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Use a spectral width of ~240 ppm, centered around 120 ppm.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Use a spectral width of ~100 ppm, centered around -150 ppm (this may need adjustment).

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 64-128 scans.

-

Definitive Assignment with 2D NMR Spectroscopy

While 1D NMR provides a robust prediction, 2D NMR experiments are required for unequivocal assignment and final structural proof.[3] The logical workflow for this process is outlined below.

Figure 2: Workflow for unambiguous structure elucidation using 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the signals for H6 and H7, definitively proving their three-bond coupling and confirming their identity as adjacent methylene groups.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will show cross-peaks for H3/C3, H5/C5, H6/C6, and H7/C7, allowing for the direct assignment of these carbons based on the already-assigned proton signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

H5 correlating to C4 and C3.

-

H3 correlating to C5 and C4.

-

H6 (protons on the ethyl chain) correlating to C5 and C7.

-

These correlations will unambiguously place the carboxylic acid at C4 and the fluoroethyl group at N1, completing the structural proof.

-

Conclusion

The NMR spectra of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid present a rich tapestry of information that, when interpreted systematically, provides irrefutable proof of its structure. The key identifying features are the two singlets for the pyrazole protons, the characteristic doublet of triplets patterns for the fluoroethyl protons arising from both H-H and H-F coupling, and the large one-bond C-F coupling observed in the ¹³C spectrum. By following the predictive analysis and experimental workflow detailed in this guide, researchers can confidently characterize this molecule and apply these principles to other novel fluorinated heterocyclic compounds, ensuring the scientific integrity of their work.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Available at: [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

-

Abood, N., & Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Available at: [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

-

Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Available at: [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]

-

Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Springer Nature. Available at: [Link]

-

Fluorine NMR. (n.d.). University of California, Santa Barbara. Available at: [Link]

-

Pyrazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

-

NMR Periodic Table: Fluorine NMR. (n.d.). Northwestern University. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Available at: [Link]

-

Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole. (n.d.). ResearchGate. Available at: [Link]

-

1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. (n.d.). CAS Common Chemistry. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

-

ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Available at: [Link]

-

How to interpret this pair of IR and 1H NMR spectra?. (2022). Chemistry Stack Exchange. Available at: [Link]

-

1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. emerypharma.com [emerypharma.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. biophysics.org [biophysics.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

The Architectural Blueprint of Pyrazole-4-Carboxylic Acid Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Design to Crystalline Reality

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a privileged scaffold. Its derivatives, particularly pyrazole-4-carboxylic acids, are integral to a multitude of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] The efficacy and bioavailability of these molecules are not solely dictated by their inherent chemical structure but are profoundly influenced by their three-dimensional arrangement in the solid state. This guide, intended for the discerning researcher, delves into the intricate world of the crystal structure of pyrazole-4-carboxylic acid derivatives. We will move beyond mere structural description to an exploration of the supramolecular chemistry that governs their assembly, offering insights into how these crystalline architectures can be rationally engineered and characterized.

The Supramolecular Synthon: Understanding the Building Blocks of Crystal Packing

The crystal structure of pyrazole-4-carboxylic acid derivatives is a masterclass in hydrogen bonding. The interplay between the pyrazole ring's nitrogen atoms and the carboxylic acid moiety gives rise to robust and predictable hydrogen bonding patterns, often referred to as supramolecular synthons. These non-covalent interactions are the primary drivers of crystal packing.

The Dimeric Carboxylic Acid Synthon

A ubiquitous feature in the crystal structures of carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, forming an R22(8) graph set motif. This highly stable arrangement creates a planar, eight-membered ring and is a dominant force in the crystal engineering of these systems.

The Pyrazole-Carboxylic Acid Catemer

Beyond the self-association of the carboxylic acid groups, the pyrazole ring actively participates in constructing the extended network. The pyrazole N-H donor and the sp2-hybridized nitrogen atom act as effective hydrogen bond donors and acceptors, respectively. This often leads to the formation of chains or "catemers" where molecules are linked head-to-tail. For instance, a common motif involves an N-H···N hydrogen bond between the pyrazole rings of adjacent molecules, creating infinite one-dimensional chains.

Interplay of Strong and Weak Hydrogen Bonds

The overall crystal packing is a delicate balance of strong and weak intermolecular interactions. While the O-H···O and N-H···N hydrogen bonds form the primary framework, weaker interactions such as C-H···O, C-H···N, and C-H···F (in fluorinated derivatives) play a crucial role in consolidating the three-dimensional architecture.[3] For example, in the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a combination of O–H…O, C–H…N, and C–H…F hydrogen bonds generates a complex 3D network.[3]

Polymorphism: The Many Faces of a Single Molecule

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Pyrazole-4-carboxylic acid derivatives are known to exhibit polymorphism, arising from different arrangements of the fundamental hydrogen-bonded synthons.[4]

For example, 1H-pyrazole-4-carboxylic acid itself is known to crystallize in different polymorphic forms, with variations in the hydrogen bonding patterns leading to different packing arrangements.[4] The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Experimental Workflow: From Synthesis to Structure Elucidation

A thorough understanding of the crystal structure begins with the synthesis of high-quality single crystals. This section provides a representative, field-proven protocol for the synthesis, crystallization, and structural analysis of a model pyrazole-4-carboxylic acid derivative.

Synthesis of a Representative Derivative: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

This multi-step synthesis is a common route to obtaining pyrazole-4-carboxylic acid derivatives.

Step 1: Claisen Condensation

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl acetate and ethyl benzoate.

-

Reflux the mixture for several hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the ethyl benzoylacetate.

-

Filter, wash with water, and recrystallize the product from ethanol.

Step 2: Knorr Pyrazole Synthesis

-

Dissolve the synthesized ethyl benzoylacetate in glacial acetic acid.

-

Add phenylhydrazine to the solution and reflux the mixture.

-

Upon cooling, the pyrazole derivative will precipitate.

-

Filter, wash with a small amount of cold ethanol, and dry the product.

Step 3: Hydrolysis to the Carboxylic Acid

-

Suspend the synthesized pyrazole ester in an ethanolic solution of sodium hydroxide.

-

Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).

-

Evaporate the ethanol and dissolve the residue in water.

-

Acidify with dilute HCl to precipitate the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

-

Filter, wash thoroughly with water, and dry.

Crystallization: The Art of Growing X-ray Quality Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow for slow crystal growth from a supersaturated solution.[5]

Protocol: Slow Evaporation

-

Choose a solvent in which the compound is moderately soluble. A solvent mixture (e.g., ethanol/water, acetone/hexane) can also be effective.

-

Prepare a nearly saturated solution of the purified pyrazole-4-carboxylic acid derivative by gently warming the solvent.

-

Filter the hot solution through a pre-warmed funnel with a cotton plug into a clean, dust-free vial.

-

Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[6]

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvest the crystals once they have reached a suitable size (ideally 0.1-0.3 mm in all dimensions).[7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state.[8][9]

Step-by-Step Workflow:

-

Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial structural model is refined by least-squares methods against the experimental diffraction data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.

-

Validation and Analysis: The final structure is validated using crystallographic software to check for geometric consistency and to analyze the intermolecular interactions.

Visualizing the Architecture: Supramolecular Motifs and Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the key concepts discussed.

Caption: Common hydrogen bonding patterns in pyrazole-4-carboxylic acid derivatives.

Caption: Experimental workflow from synthesis to structure elucidation.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a selection of pyrazole-4-carboxylic acid derivatives, illustrating the structural diversity within this class of compounds.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key H-Bonds |

| 1H-Pyrazole-4-carboxylic acid | P2₁/c | 3.86 | 11.02 | 10.78 | 96.9 | O-H···O, N-H···N |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | P-1 | 7.01 | 7.65 | 8.23 | 73.2 | O-H···O, N-H···O |

| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | P2₁/n | 10.74 | 14.78 | 15.32 | 109.8 | O-H···O, C-H···N, C-H···F |

Note: The data presented here are representative and have been compiled from various crystallographic studies. Specific values may vary depending on the experimental conditions.

Conclusion and Future Outlook

The crystal structure of pyrazole-4-carboxylic acid derivatives is a rich and multifaceted field of study. The predictable yet versatile hydrogen bonding motifs provide a powerful tool for crystal engineering, allowing for the rational design of solid-state architectures with desired physical properties. A thorough understanding of the interplay between molecular structure and crystal packing is paramount for the successful development of new pharmaceuticals and functional materials based on this important heterocyclic scaffold. Future research in this area will likely focus on the design of co-crystals and salts to further modulate the physicochemical properties of these compounds, as well as the use of computational methods to predict and understand their polymorphic landscapes.

References

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

Claramunt, R. M., et al. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Retrieved from [Link]

-

Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 151-158. [Link]

-

ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]

-

SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Structural Chemistry. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluoroethyl Groups in Pyrazole Scaffolds: A Technical Guide to Their Physicochemical Properties and Applications in Drug Discovery

Abstract

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing this unique halogen.[1] Among the various fluorinated motifs, the fluoroethyl group, when appended to a privileged scaffold like pyrazole, offers a nuanced approach to modulating key drug-like properties. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of fluoroethyl pyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the profound impact of the fluoroethyl substituent on lipophilicity, acidity, metabolic stability, and target engagement. This guide will further provide detailed experimental protocols for the synthesis, characterization, and evaluation of these valuable compounds, underpinned by field-proven insights to facilitate their rational application in drug discovery programs.

The Fluoroethyl Pyrazole Moiety: A Bioisostere with Distinct Advantages

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile biological activities.[2] The introduction of a fluoroethyl group can be considered a bioisosteric replacement for other small alkyl groups, yet it imparts a unique set of electronic and conformational properties. The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong, polarized C-F bond, which can have profound effects on the molecule's overall properties.[3]

The strategic placement of a fluoroethyl group on the pyrazole ring can lead to:

-

Modulation of Lipophilicity: Fine-tuning the balance between hydrophilicity and lipophilicity is critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Alteration of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the pyrazole ring, impacting its ionization state at physiological pH and its ability to engage in hydrogen bonding.

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile.[4]

-

Improved Target Binding: The introduction of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing potency and selectivity.[3]

Physicochemical Properties of Fluoroethyl Pyrazoles

The introduction of a fluoroethyl group onto a pyrazole scaffold brings about predictable yet powerful alterations to its physicochemical profile. Understanding these changes is paramount for the rational design of drug candidates.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a molecule's permeability across biological membranes.[5][6] The effect of fluorination on lipophilicity is nuanced. While the monofluorination or difluorination of an alkyl group generally decreases lipophilicity due to the strong electron-withdrawing nature of fluorine, the introduction of a trifluoromethyl group can increase it.[7][8] For fluoroethyl pyrazoles, the impact on logP will depend on the degree of fluorination and the overall molecular context.

| Compound | Structure | Calculated logP |

| Pyrazole |  | 0.26[9] |

| 1-(2-fluoroethyl)-3-nitro-1H-pyrazole |  | 0.7[10] |

| methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate |  | 0.7[11] |

Table 1: Calculated logP values for pyrazole and representative fluoroethyl pyrazole derivatives.

Acidity (pKa)

The pyrazole ring is a weak base, with the pKa of the conjugate acid of the parent pyrazole being approximately 2.49.[2][12] The introduction of the electron-withdrawing fluoroethyl group is expected to decrease the basicity of the pyrazole nitrogens, thereby lowering the pKa of the conjugate acid. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Metabolic Stability

A significant driver for the incorporation of fluorine into drug candidates is the enhancement of metabolic stability.[4][13] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] By strategically placing a fluoroethyl group at a known site of metabolic oxidation, the metabolic half-life of a compound can be significantly extended.

| Compound Class | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Pyrrole Necroptosis Inhibitors | Mouse Liver Microsomes | 32.5 | 42.6 ± 3.2 |

| General Drug Candidates (Stable) | Rat Liver Microsomes | > 30 | Low |

| General Drug Candidates (Unstable) | Rat Liver Microsomes | < 30 | High |

Table 2: Representative metabolic stability data for different compound classes in liver microsomes. Specific data for fluoroethyl pyrazoles is an area for further investigation.[14][15]

Synthesis and Characterization of Fluoroethyl Pyrazoles

The synthesis of fluoroethyl pyrazoles can be achieved through various established methods for pyrazole ring formation, with the fluoroethyl moiety being introduced either in the starting materials or by subsequent alkylation.

General Synthetic Strategy: Knorr Pyrazole Synthesis

A common and versatile method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] To synthesize a 1-(2-fluoroethyl)-pyrazole, 2-fluoroethylhydrazine can be used as the hydrazine component.

Caption: General workflow for the Knorr synthesis of 1-(2-fluoroethyl)-pyrazoles.

Experimental Protocol: Synthesis of 4-hexyl-3-perfluoropropyl-1H-pyrazole

This protocol is adapted from a published procedure for the synthesis of a fluorinated pyrazole.[1]

Materials:

-

2-(perfluorobutylidene)-octanal

-

Hydrazine monohydrate

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of 2-(perfluorobutylidene)-octanal (0.518 mmol, 1.00 equiv) in ethanol (2 mL), add hydrazine monohydrate (0.095 mL, 1.9 mmol, 3.8 equiv).

-

Stir the reaction mixture at 100 °C for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., n-pentane/diethyl ether) to afford the desired 4-hexyl-3-perfluoropropyl-1H-pyrazole.[1]

Characterization Techniques

The synthesized fluoroethyl pyrazoles should be thoroughly characterized to confirm their structure and purity.

-

¹H NMR: Provides information on the proton environment in the molecule, including the chemical shifts and coupling constants of the pyrazole ring protons and the fluoroethyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing valuable structural information.[8][16] The large chemical shift dispersion in ¹⁹F NMR reduces signal overlap, making it an excellent tool for analyzing complex mixtures and studying protein-ligand interactions.[16]

Example ¹⁹F NMR Data: For a difluoromethyl group attached to a pyrazole ring, two distinct signals can be observed due to the diastereotopic nature of the fluorine atoms, with a geminal coupling constant (²JFF) of approximately 225 Hz.[17]

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.

HPLC is an essential tool for assessing the purity of the synthesized compounds and for separating isomers. For the separation of pyrazole regioisomers, normal-phase flash chromatography with a silica gel stationary phase is commonly used.[18] For enantiomeric separation of chiral pyrazole derivatives, chiral stationary phases (CSPs) are employed in HPLC.[19]

Protocol: HPLC Separation of Pyrazole Isomers [4][18][20]

-

System: A standard HPLC system with a UV detector.

-

Column: For regioisomers, a C18 column is often effective in reverse-phase mode. For enantiomers, a chiral column such as Lux Cellulose-2 is recommended.[18][19]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is typically used for reverse-phase separation. For normal-phase chiral separations, mixtures of hexane and ethanol are common.[4][18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Biological Applications and Structure-Activity Relationships

Fluoroethyl pyrazoles have been investigated for a wide range of biological activities, leveraging the beneficial properties imparted by the fluoroethyl group.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[10] The pyrazole scaffold is a key component of several FDA-approved kinase inhibitors.[10] The introduction of a fluoroethyl group can enhance the binding affinity and selectivity of these inhibitors.

Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a fluoroethyl pyrazole derivative.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are another major class of drug targets involved in a vast array of physiological processes.[9] Fluoroethyl pyrazoles can be designed as allosteric modulators of GPCRs, offering the potential for greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[21][22][23][24]

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat. Fluoroethyl pyrazoles have shown promise as novel antimicrobial agents.[7][11] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as fluorine, can enhance the antimicrobial and cytotoxic effects of pyrazole derivatives.[7]

| Compound | Target Organism | MIC (µg/mL) |

| Pyrazole Derivative 4b | Staphylococcus aureus (MRSA) | 12.5[7][11] |

| Pyrazole Derivative 4c | Staphylococcus aureus (MRSA) | 6.25[7][11] |

| Pyrazole Derivative 3 | E. coli | 25[7][11] |

Table 3: Minimum Inhibitory Concentrations (MICs) of selected fluorinated pyrazole-containing compounds against various microbial strains.

In Vitro Biological Activity Assay Protocol

This is a general protocol for determining the in vitro cytotoxic activity of a compound using the MTT assay.[25]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (fluoroethyl pyrazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]

Conclusion

The incorporation of a fluoroethyl group into the pyrazole scaffold provides a powerful and versatile strategy for medicinal chemists to fine-tune the physicochemical and biological properties of drug candidates. This guide has provided a comprehensive overview of the key attributes of fluoroethyl pyrazoles, from their synthesis and characterization to their impact on lipophilicity, metabolic stability, and biological activity. The detailed experimental protocols and field-proven insights presented herein are intended to empower researchers to rationally design and develop the next generation of innovative therapeutics based on this promising molecular framework. The continued exploration of fluoroethyl pyrazoles is certain to yield novel drug candidates with improved efficacy and safety profiles.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

-

Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Retrieved from [Link]

-

Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Ibon, F. J., et al. (2016). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 21(11), 1509. Retrieved from [Link]

-

ResearchGate. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

-

Nature. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

International Journal of Current Pharmaceutical and Allied Sciences. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Retrieved from [Link]

-

MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

-